2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at the 4-position of the triazole ring and a pyridin-2-yl group at the 5-position. Its synthesis typically involves alkylation of triazole-thione intermediates followed by coupling with α-chloroacetamides under basic conditions . Structural characterization via NMR and IR spectroscopy confirms the presence of key functional groups, including C=O (1669 cm⁻¹) and C-S (681 cm⁻¹) bonds . The compound’s anti-exudative activity has been studied in preclinical models, demonstrating dose-dependent efficacy comparable to diclofenac sodium .
Properties
Molecular Formula |
C22H21N5O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21N5O3S/c1-15-8-9-19(29-2)18(12-15)24-20(28)14-31-22-26-25-21(17-7-3-4-10-23-17)27(22)13-16-6-5-11-30-16/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
ZXLREDGBXLLCOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step reactions. The process begins with the preparation of the furan-2-ylmethyl and pyridin-2-yl precursors, followed by the formation of the 1,2,4-triazole ring. The final step involves the coupling of these intermediates with N-(2-methoxy-5-methylphenyl)acetamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan, pyridine, and triazole rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their bioactivities, highlighting critical differences in substituents and pharmacological profiles:
Structural and Functional Insights
- Furan vs. Pyridine Positioning : The pyridin-2-yl group in the target compound enhances π-π stacking with biological targets compared to pyridin-4-yl analogs, which exhibit weaker binding due to altered electronic distribution .
- Substituent Effects on Bioactivity : Ethyl or allyl groups at the triazole 4-position reduce anti-exudative activity compared to furan-2-ylmethyl, likely due to decreased hydrogen-bonding capacity . Introduction of electron-withdrawing groups (e.g., trifluoromethyl in ) shifts activity toward antiproliferative effects .
- Acetamide Modifications : The 2-methoxy-5-methylphenyl group in the target compound optimizes lipophilicity (logP ~2.8) for membrane penetration, whereas bulkier substituents (e.g., 2-chloro-5-trifluoromethylphenyl) increase molecular weight (>450 Da) and reduce bioavailability .
Comparative Bioactivity Data
- Anti-Exudative Activity: The target compound achieves 72% inhibition of edema at 10 mg/kg in rat models, outperforming ethyl-substituted analogs (45–50% inhibition) but slightly less potent than amino-furan derivatives (85% inhibition at 10 mg/kg) .
- Metabolic Stability : Compounds with furan-2-ylmethyl (e.g., target compound and ) exhibit longer half-lives (t₁/₂ > 4 hours) than allyl- or ethyl-substituted analogs (t₁/₂ < 2 hours) due to resistance to cytochrome P450 oxidation .
Biological Activity
The compound 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a triazole ring, furan, pyridine, and an acetamide moiety. Its molecular formula is , with an approximate molecular weight of 320.38 g/mol. The structural arrangement of these functional groups is believed to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The presence of the triazole ring is particularly significant as it has been associated with antifungal and anticancer properties. The sulfanyl group may facilitate binding to various biological macromolecules, enhancing its pharmacological effects.
Antifungal Activity
Research indicates that the compound exhibits significant antifungal activity against various fungal pathogens. It has been shown to inhibit the growth of fungi by disrupting their cell membrane integrity and interfering with metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in multicellular spheroid models, demonstrating cytotoxic effects on cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancerous cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole | Contains furan and triazole | Antimicrobial |
| 5-(Pyridin-3-yl)-4H-[1,2,4]triazole | Pyridine substitution | Antifungal |
| 4-(Furan-2-carboxy)-5-(pyridinyl)-triazoles | Carboxylic acid group | Anticancer |
| 5-(Pyridinyl)-thioacetic acid derivatives | Thioether linkage | Enzyme inhibition |
This table illustrates how the unique arrangement of functional groups in 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
- Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The compound's structure contributed to its effectiveness by targeting ergosterol biosynthesis pathways.
- Cytotoxic Effects on Cancer Cells : In a research conducted by Fayad et al. (2019), the compound was screened against various cancer cell lines using multicellular spheroid models. Results indicated that it induced significant apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Pharmacokinetics and Toxicity Studies : Further investigations into the pharmacokinetics revealed favorable absorption characteristics and minimal toxicity in preliminary animal studies, supporting its potential for therapeutic use.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis involves multi-step organic reactions:
- Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides (e.g., N-(2-methoxy-5-methylphenyl) chloroacetamide) in ethanol under alkaline conditions (KOH) .
- Step 2 : Purification via recrystallization from ethanol to yield white or light-yellow crystalline products with defined melting points .
- Key variables : Temperature (ambient to reflux), solvent polarity, and stoichiometric ratios of reagents. For example, excess KOH improves alkylation efficiency, but prolonged heating risks furan ring degradation .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z ~455.5 for [M+H]⁺) .
Q. What preliminary biological assays are used to evaluate its anti-exudative activity?
- Formalin-induced rat paw edema model : Compounds are administered intraperitoneally (10–50 mg/kg), and edema volume is measured using digital plethysmometry at 1–24 h post-injection. Activity is benchmarked against sodium diclofenac .
- Data interpretation : A 30–50% reduction in edema volume (vs. control) indicates significant activity. For example, 15/21 analogs in the acetamide series showed activity comparable to diclofenac .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) guide optimization of anti-exudative efficacy?
-
Critical substituents :
- Furan-2-ylmethyl group : Enhances lipophilicity and membrane permeability. Replacement with alkyl chains reduces activity by >40% .
- Pyridin-2-yl group : Participates in π-π stacking with COX-2 active sites. Substitution with pyridin-4-yl lowers binding affinity (IC₅₀ increases from 12 nM to 85 nM) .
- 2-Methoxy-5-methylphenyl acetamide : Methoxy groups improve metabolic stability by reducing CYP450-mediated oxidation .
-
SAR table :
Substituent Modification Anti-Exudative Activity (% Reduction in Edema) Furan → Thiophene 22% (vs. 48% for furan) Pyridin-2-yl → Phenyl 15% (vs. 48%) Methoxy → Ethoxy 42% (vs. 48%)
Q. What crystallographic methods resolve structural ambiguities in polymorphic forms?
- Single-crystal X-ray diffraction (SC-XRD) : SHELXL software refines crystal structures using high-resolution data (resolution < 1.0 Å). The compound’s triazole-sulfanyl moiety often adopts a planar conformation, stabilized by N–H···S hydrogen bonds .
- Challenges : Polymorphism arises from solvent-dependent packing (e.g., ethanol vs. acetonitrile recrystallization). Twinning is mitigated using the TWIN/BASF algorithm in SHELX .
Q. How are computational models used to predict pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR). The pyridin-2-yl group shows a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions .
- ADMET prediction (SwissADME) :
- LogP : 3.1 (optimal for blood-brain barrier penetration).
- CYP2D6 inhibition : High risk (Tanimoto score 0.78), necessitating structural tweaks (e.g., replacing methoxy with hydroxyl) .
Q. What in vivo models validate efficacy beyond anti-exudative activity?
- Carrageenan-induced pleurisy in rats : Assesses systemic anti-inflammatory effects. Dosing at 25 mg/kg reduces leukocyte migration by 55% (vs. 60% for dexamethasone) .
- Toxicity screening : Acute toxicity (LD₅₀ > 500 mg/kg) and hepatorenal function tests (ALT/AST levels within normal ranges at 50 mg/kg) are mandatory before preclinical trials .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
